molecular formula C16H24N4O2S B5361664 1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide

1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide

Katalognummer B5361664
Molekulargewicht: 336.5 g/mol
InChI-Schlüssel: CAYTVPFVPHLDBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is involved in the pathogenesis of various B-cell malignancies. Therefore, the inhibition of BTK has emerged as a promising strategy for the treatment of such malignancies.

Wirkmechanismus

The mechanism of action of 1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide involves the inhibition of BTK. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibiting BTK with this compound blocks this signaling cascade, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent biochemical and physiological effects. In preclinical studies, it has been shown to inhibit BTK activity, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in B-cell malignancies. In addition, it has also been shown to have immunomodulatory effects, leading to the activation of T-cells and natural killer cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide in lab experiments include its selectivity for BTK, its potency, and its ability to induce apoptosis in B-cell malignancies. However, its limitations include its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.

Zukünftige Richtungen

There are several future directions for the development of 1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide. These include:
1. Optimization of pharmacokinetic properties to improve its efficacy and reduce toxicity.
2. Evaluation of its efficacy in combination with other targeted therapies and chemotherapy.
3. Investigation of its potential use in other B-cell malignancies and autoimmune diseases.
4. Development of biomarkers to identify patients who are most likely to benefit from treatment with this compound.
5. Exploration of its potential use in combination with immunotherapy to enhance anti-tumor immune responses.
In conclusion, this compound is a promising compound with potential therapeutic applications in B-cell malignancies. Its inhibition of BTK has shown efficacy in preclinical models and warrants further investigation in clinical trials. The future directions for its development include optimization of pharmacokinetic properties, evaluation of its efficacy in combination with other therapies, and exploration of its potential use in other diseases.

Synthesemethoden

The synthesis of 1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been described in the literature. The synthesis involves the reaction of 2-amino-5-cyclohexyl-1,3,4-thiadiazole with acetic anhydride to obtain 2-acetamido-5-cyclohexyl-1,3,4-thiadiazole. This intermediate is then reacted with piperidine-4-carboxylic acid to obtain the final product, this compound.

Wissenschaftliche Forschungsanwendungen

1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of BTK and has demonstrated efficacy in preclinical models of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, it has also shown activity against other B-cell malignancies such as Waldenstrom's macroglobulinemia and diffuse large B-cell lymphoma.

Eigenschaften

IUPAC Name

1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c1-11(21)20-9-7-12(8-10-20)14(22)17-16-19-18-15(23-16)13-5-3-2-4-6-13/h12-13H,2-10H2,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYTVPFVPHLDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.